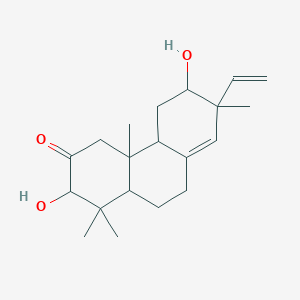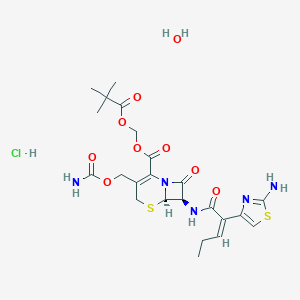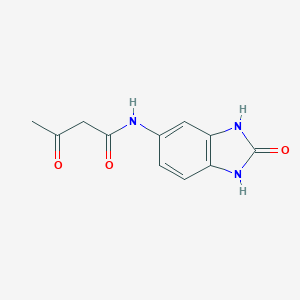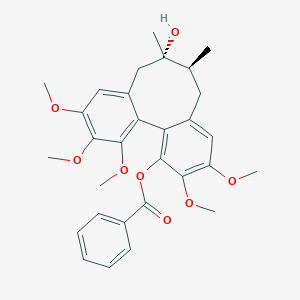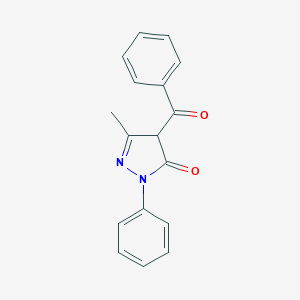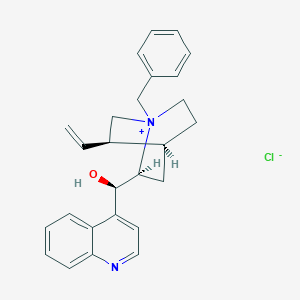
1-Dehydroxybaccatin IV
Übersicht
Beschreibung
1-Dehydroxybaccatin IV is a taxane diterpene . It shows concentration-dependent NO inhibition, with an IC50 of 32.2 μM .
Synthesis Analysis
The synthesis of this compound involves the formation of a highly functionalized diterpenoid core skeleton (baccatin III) and the subsequent assembly of a phenylisoserinoyl side chain . A bifunctional cytochrome P450 enzyme [taxane oxetanase 1 (TOT1)] in Taxus mairei catalyzes an oxidative rearrangement in paclitaxel oxetane formation .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C32H44O13 .Chemical Reactions Analysis
Insect cells coexpressing TOT1 and TcCPR were resuspended in 1 ml of medium (containing 4% v/v DMSO) and then incubated with 4 or 5 (50 μM) at 28°C and 100 rpm for 24 hours .Physical And Chemical Properties Analysis
The molecular weight of this compound is 636.68 .Wissenschaftliche Forschungsanwendungen
Produktion von Antikrebsverbindungen
1-Dehydroxybaccatin IV spielt eine entscheidende Rolle bei der Biosynthese von Paclitaxel, einem bekannten Breitband-Antikrebsmittel . Paclitaxel wurde von der US-amerikanischen Food and Drug Administration (FDA) für die Behandlung verschiedener Krebsarten zugelassen, darunter Brust-, Lungen-, Prostata- und Eierstockkrebs .
Biosynthese von Baccatin III
Baccatin III ist ein wichtiges Zwischenprodukt bei der Biosynthese von Paclitaxel . Zwei Studien haben erfolgreich die heterologe Biosynthese von Baccatin III durch transiente Expression in Tabak erreicht .
Bildung des Oxetanrings
Die Bildung eines Oxetanrings ist ein charakteristisches chemisches Merkmal von Paclitaxel . Ein bifunktionelles Enzym, das gleichzeitig this compound mit einer Oxetanringstruktur erzeugen kann, wurde identifiziert .
Produktion von Taxadien
Taxadien ist ein Vorläufer bei der Biosynthese von Paclitaxel . Die Produktion von Taxadien ist ein entscheidender Schritt im Pathway, und this compound ist an diesem Prozess beteiligt .
Störung der Mikrotubuli-Dynamik
Paclitaxel, das von this compound abgeleitet ist, kann durch Nanoporen in der Mikrotubuli-Wand gelangen und mit Tubulin auf der Lumenoberfläche von Mikrotubuli interagieren. Diese Interaktion stört die Mikrotubuli-Dynamik und löst zytotoxische Effekte gegen Krebszellen aus .
Konformationsstarre des tricyclischen Kohlenstoffgerüsts
Die gesamte konformationelle Starre des tricyclischen Kohlenstoffgerüsts in Paclitaxel wird durch den Oxetanring von this compound erzeugt
Wirkmechanismus
Eigenschaften
IUPAC Name |
[(1R,2R,3R,4S,7R,9S,10S,11R,12R,15S)-2,4,9,11,12-pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O13/c1-14-22(40-15(2)33)11-21-26(42-17(4)35)28-31(10,23(41-16(3)34)12-24-32(28,13-39-24)45-20(7)38)29(44-19(6)37)27(43-18(5)36)25(14)30(21,8)9/h21-24,26-29H,11-13H2,1-10H3/t21-,22-,23-,24+,26+,27+,28-,29-,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSKUVKACGPNGN-CZYGJQDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-dehydroxybaccatin IV's presence in Taxus mairei?
A1: The discovery of this compound in Taxus mairei alongside other taxane diterpenes like baccatin VI and taxinne J [] is significant. These compounds, particularly the baccatin family, are recognized for their potential as precursors in the synthesis of anti-cancer drugs like paclitaxel (Taxol®). The presence of multiple related compounds in a single species suggests a rich biosynthetic pathway and highlights the potential of Taxus mairei as a source for further exploration of novel taxanes with medicinal value.
Q2: What structural features characterize this compound?
A2: this compound is characterized by its unique structure, which includes an oxetane ring. [, ] This feature distinguishes it from other taxanes and contributes to its potential as a valuable starting material for the synthesis of more complex taxane derivatives.
Q3: How does the chemical composition of Taxus yunnanensis compare to Taxus mairei in terms of this compound and related compounds?
A3: Research indicates that while both Taxus yunnanensis and Taxus mairei contain this compound, the overall chemical profiles of their heartwood differ. [] This difference emphasizes the diversity of taxane production within the Taxus genus. Further research is needed to fully understand the factors influencing the variation in taxane production between these species.
Q4: What are the potential implications of finding this compound alongside other specific taxanes?
A4: The co-occurrence of this compound with compounds like baccatin IV and baccatin VI in Taxus yunnanensis [] offers insights into the plant's biosynthetic pathways. This information can be crucial for developing strategies to enhance the production of these valuable compounds, either through traditional plant breeding methods or by employing biotechnological approaches like plant cell culture.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)


